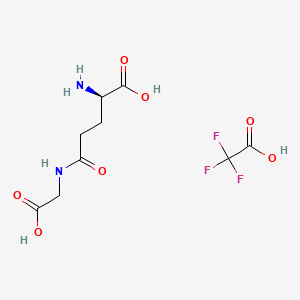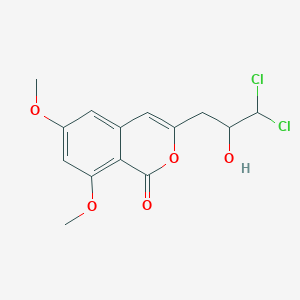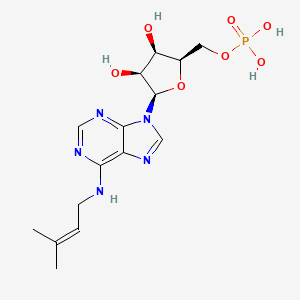
N6-Isopentenyladenosine-5'-monophosphateSodiumSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Isopentenyladenosine-5’-monophosphate Sodium Salt is a compound that belongs to the class of purine ribonucleoside monophosphates. It is a nucleotide consisting of a purine base linked to a ribose to which one monophosphate group is attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Isopentenyladenosine-5’-monophosphate Sodium Salt typically involves the modification of adenosine derivatives. One common method includes the prenylation of adenosine, where a prenyl group is introduced to the N6 position of the adenosine molecule. This process often requires specific reagents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N6-Isopentenyladenosine-5’-monophosphate Sodium Salt are not extensively documented. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, ensuring high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N6-Isopentenyladenosine-5’-monophosphate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, where the compound gains hydrogen or loses oxygen.
Substitution: A reaction where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while substitution reactions could yield various substituted adenosine derivatives .
Applications De Recherche Scientifique
N6-Isopentenyladenosine-5’-monophosphate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Medicine: Research has shown its potential in inhibiting melanoma growth by targeting autophagic processes.
Industry: It is used in the production of various biochemical reagents and standards.
Mécanisme D'action
The mechanism of action of N6-Isopentenyladenosine-5’-monophosphate Sodium Salt involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to inhibit autophagic flux by targeting AMPK and Rab7 prenylation. This inhibition leads to the accumulation of autophagosomes and ultimately induces apoptotic cell death in melanoma cells . Additionally, it serves as an activator of glycogen phosphorylase b, facilitating the conversion of glycogen to glucose-1-phosphate .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Methyladenosine-5’-monophosphate Sodium Salt: Similar in structure but with a methyl group instead of an isopentenyl group.
N6-Isopentenyladenosine: The non-phosphorylated form of the compound.
Uniqueness
N6-Isopentenyladenosine-5’-monophosphate Sodium Salt is unique due to its specific prenyl modification, which imparts distinct biochemical properties. This modification allows it to participate in unique interactions and pathways, making it valuable for targeted research applications .
Propriétés
Formule moléculaire |
C15H22N5O7P |
|---|---|
Poids moléculaire |
415.34 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H22N5O7P/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,16,17,18)(H2,23,24,25)/t9-,11+,12+,15-/m1/s1 |
Clé InChI |
DUISZFLWBAPRBR-CKRXIKOQSA-N |
SMILES isomérique |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)COP(=O)(O)O)O)O)C |
SMILES canonique |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


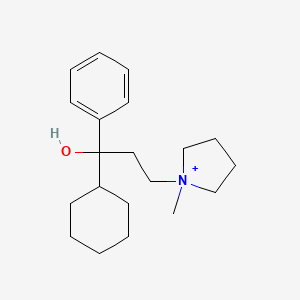
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
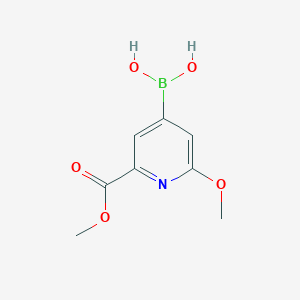
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
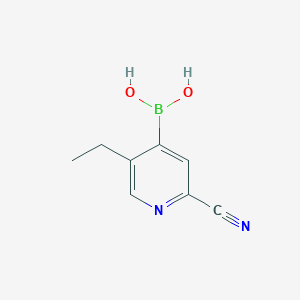
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
